molecular formula C3H4N2O B093548 1H-Pyrazol-3-ol CAS No. 137-45-1

1H-Pyrazol-3-ol

Cat. No. B093548
CAS RN: 137-45-1
M. Wt: 84.08 g/mol
InChI Key: XBYRMPXUBGMOJC-UHFFFAOYSA-N
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Description

1H-Pyrazol-3-ol (also known as Pyrazole) is an organic compound consisting of a five-member ring with two nitrogen atoms and one oxygen atom. It is a colorless solid with a molecular weight of 99.1 g/mol and a boiling point of 163-164 °C. Pyrazole is a versatile molecule that is used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

Target of Action

1H-Pyrazol-3-ol, also known as 1H-pyrazol-3(2H)-one, is a compound that has been found to have significant interactions with several targets. It has been reported to have potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . Additionally, it has been suggested that this compound may interact with Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C .

Mode of Action

It has been suggested that the compound interacts with its targets and induces changes that lead to its antileishmanial and antimalarial activities . The compound’s interaction with its targets likely involves binding to specific sites, which could disrupt the normal functioning of the target organisms .

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it is likely that the compound affects pathways related to the survival and replication of leishmania and plasmodium

Pharmacokinetics

It is known that the compound’s bioavailability and pharmacokinetic properties can significantly impact its efficacy .

Result of Action

The result of this compound’s action is the inhibition of the growth and replication of Leishmania and Plasmodium, leading to its antileishmanial and antimalarial activities . The compound’s interaction with its targets likely disrupts the normal functioning of these organisms, leading to their death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the compound’s stability and efficacy

Safety and Hazards

1H-Pyrazol-3-ol is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

The future directions for 1H-Pyrazol-3-ol and related compounds seem to be focused on the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . Additionally, the synthesis and characterization of novel heterocyclic chalcones from 1-phenyl-1H-pyrazol-3-ol is a topic of ongoing research .

properties

IUPAC Name

1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1-2H,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYRMPXUBGMOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90929655
Record name 1H-Pyrazol-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137-45-1, 60456-92-0
Record name Pyrazol-5-ol
Source CAS Common Chemistry
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Record name 1H-Pyrazol-3-ol
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Record name 1H-Pyrazol-3-ol
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Record name 1H-Pyrazol-3-ol
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Record name 1,2-Dihydro-3H-pyrazol-3-one
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Record name 3-PYRAZOLONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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